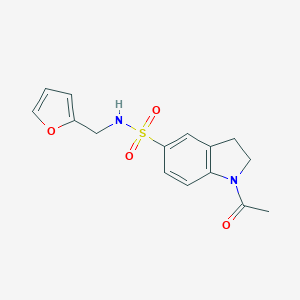
1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester, also known as CMI, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CMI is a synthetic compound that belongs to the family of pyrrolidine-3-carboxylic acid derivatives.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is not yet fully understood. However, it is believed to work by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response. By inhibiting NF-κB activation, 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects
Studies have shown that 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has several biochemical and physiological effects. 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). In addition, 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are molecules that contribute to the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is its potential as an anti-inflammatory agent. However, there are also limitations to using 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester in lab experiments. 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is a synthetic compound that has not yet been extensively studied in humans. Therefore, the safety and efficacy of 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester as a potential therapeutic agent are still unknown. In addition, the synthesis of 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is a multi-step process that can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the research and development of 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester. One potential direction is to further investigate the mechanism of action of 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester. This could lead to the development of more effective anti-inflammatory agents that target specific pathways in the immune system. Another potential direction is to study the safety and efficacy of 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester in humans. This could lead to the development of new treatments for inflammatory diseases such as rheumatoid arthritis. Finally, further research could focus on the synthesis of 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester and the development of more efficient and cost-effective methods for its production.
Conclusion
In conclusion, 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is a synthetic compound that has potential applications in the field of medicine. 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been shown to have anti-inflammatory properties and has been the subject of several scientific studies. Future research could focus on the development of more effective anti-inflammatory agents, the study of the safety and efficacy of 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester in humans, and the development of more efficient methods for its production.
Métodos De Síntesis
1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-methylbenzoic acid with 2,4-dioxo-5-methyl-1-pyrrolidinecarboxylic acid, followed by the reaction of the resulting intermediate with 3-amino-5-methylisoxazole. The final product is obtained by the esterification of the carboxylic acid group with methanol.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the most promising applications of 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is its use as a potential anti-inflammatory agent. 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This makes 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester |
|---|---|
Fórmula molecular |
C18H18ClN3O5 |
Peso molecular |
391.8 g/mol |
Nombre IUPAC |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C18H18ClN3O5/c1-10-3-4-13(7-14(10)19)22-8-12(6-17(22)24)18(25)26-9-16(23)20-15-5-11(2)27-21-15/h3-5,7,12H,6,8-9H2,1-2H3,(H,20,21,23) |
Clave InChI |
LMRIERTVSROBLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=NOC(=C3)C)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=NOC(=C3)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271042.png)
![1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione](/img/structure/B271044.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271045.png)
![6-bromo-2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271046.png)
![6-bromo-2-oxo-N-(1,3-thiazol-2-yl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271047.png)
![1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271048.png)
![N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271052.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271055.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271056.png)
![1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271057.png)
![N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271058.png)